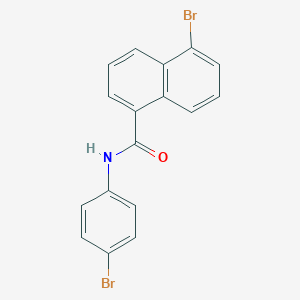![molecular formula C26H19ClF2INO4 B334548 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B334548.png)
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and an oxazole ring
Méthodes De Préparation
The synthesis of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE involves several steps, starting from readily available precursors. The synthetic route typically includes:
Halogenation: Introduction of chlorine and fluorine atoms to the aromatic ring.
Etherification: Formation of the ether linkage by reacting with ethoxy groups.
Iodination: Introduction of iodine atoms to the aromatic ring.
Formation of the Oxazole Ring: Cyclization reaction to form the oxazole ring.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific diseases.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies investigating its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE stands out due to its unique combination of halogen atoms and the presence of an oxazole ring. Similar compounds include:
2-chloro-4,5-difluorophenyl derivatives: These compounds share the halogenated aromatic ring but lack the oxazole ring.
Oxazole derivatives: Compounds with an oxazole ring but different substituents on the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H19ClF2INO4 |
|---|---|
Poids moléculaire |
609.8 g/mol |
Nom IUPAC |
(4E)-2-(2-chloro-4,5-difluorophenyl)-4-[[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H19ClF2INO4/c1-3-33-23-10-15(8-21(30)24(23)34-13-16-7-5-4-6-14(16)2)9-22-26(32)35-25(31-22)17-11-19(28)20(29)12-18(17)27/h4-12H,3,13H2,1-2H3/b22-9+ |
Clé InChI |
KCQCHCNDLBNULV-LSFURLLWSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)I)OCC4=CC=CC=C4C |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)I)OCC4=CC=CC=C4C |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)I)OCC4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B334465.png)


![5-(4-Hydroxy-3-methoxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B334475.png)

METHANONE](/img/structure/B334478.png)
![METHYL 2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B334480.png)


![6-(4-Chloro-3-nitrophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B334483.png)


![4-[(4-Benzyl-1-piperidinyl)carbonyl]-2-(3-methylphenyl)quinoline](/img/structure/B334486.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B334488.png)
